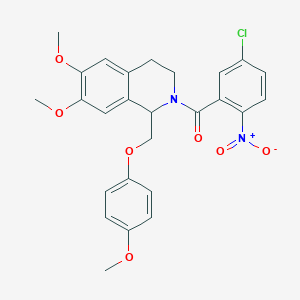
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25ClN2O7 and its molecular weight is 512.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a 5-chloro-2-nitrophenyl moiety linked to a 3,4-dihydroisoquinoline derivative. The presence of methoxy and phenoxy groups suggests possible interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 373.81 g/mol
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Antimicrobial Activity : The nitrophenyl group is known to enhance the antimicrobial properties of compounds by acting on bacterial cell walls.
- Anticancer Properties : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth through apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression and inflammation. For example:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Cell Viability Assays : Cell lines treated with the compound exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.
Case Studies
-
Antitumor Activity in Breast Cancer Cells
- A study reported that a related isoquinoline derivative significantly reduced cell proliferation in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Neuroprotective Effects in Neurodegenerative Models
- Research using neuroblastoma cell lines demonstrated that the compound could mitigate oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
-
Antimicrobial Efficacy
- In a study assessing various nitrophenyl compounds, this compound showed promising activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| 5-Chloro Group | Enhances antimicrobial activity |
| 2-Nitro Group | Increases cytotoxicity |
| Methoxy Substituents | Improves solubility and bioavailability |
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)12-16(20)10-11-28(23)26(30)21-13-17(27)4-9-22(21)29(31)32/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUOJSVEONZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














